

Application Notes and Protocols for Intranasal Administration of GSK1795091 as an Adjuvant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1795091

Cat. No.: B1672362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist that has shown significant potential as a vaccine adjuvant.[1] Its ability to stimulate the innate immune system leads to an enhanced and more robust adaptive immune response to co-administered antigens. Intranasal administration of **GSK1795091** is a particularly promising strategy for vaccines targeting respiratory pathogens, as it can induce both systemic and mucosal immunity.[1][2] These application notes provide a detailed overview of the use of **GSK1795091** as an intranasal adjuvant, including its mechanism of action, protocols for in-vivo studies, and expected immunological outcomes.

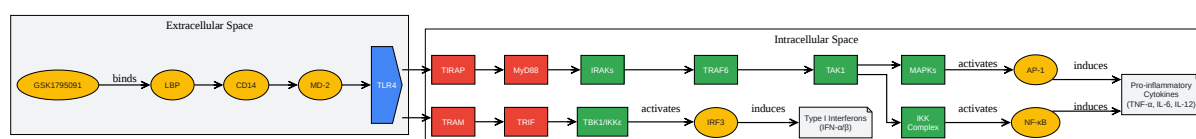
Mechanism of Action: TLR4 Signaling Pathway

GSK1795091 functions by binding to and activating TLR4, a pattern recognition receptor expressed on the surface of innate immune cells such as macrophages and dendritic cells. This activation triggers a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

- **MyD88-Dependent Pathway:** This pathway leads to the activation of transcription factors like NF- κ B and AP-1, resulting in the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-12. This cytokine milieu is crucial for the activation and differentiation of T helper 1 (Th1) cells.

- **TRIF-Dependent Pathway:** This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN- α/β), which play a key role in antiviral responses.

The combined activation of these pathways by **GSK1795091** leads to a potentiation of the immune response to the accompanying antigen, characterized by enhanced antibody production and cell-mediated immunity.



[Click to download full resolution via product page](#)

Caption: TLR4 Signaling Pathway Activated by **GSK1795091**.

Experimental Protocols

Preparation of Liposomal **GSK1795091** Adjuvanted Influenza Vaccine

Materials:

- **GSK1795091** (CRX-601)
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4

- Split influenza virus antigen (e.g., H3N2)
- Sterile, depyrogenated vials

Procedure:

- Lipid Film Formation:
 - Dissolve DOPC and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DOPC to cholesterol.
 - Add **GSK1795091** to the lipid solution. The final concentration of **GSK1795091** in the liposomes is typically in the range of 0.1 to 1.0 mg/mL.
 - Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
 - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Liposome Hydration:
 - Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final concentration of the lipids and **GSK1795091**.
 - The mixture can be sonicated in a water bath to aid in the formation of multilamellar vesicles.
- Liposome Sizing:
 - To obtain unilamellar liposomes of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Vaccine Formulation:
 - Aseptically mix the prepared liposomal **GSK1795091** with the desired concentration of the split influenza virus antigen. A typical antigen concentration is 0.1 µg of hemagglutinin (HA) per dose.[\[2\]](#)

- The final formulation should be stored at 4°C until use.

Intranasal Immunization of Mice

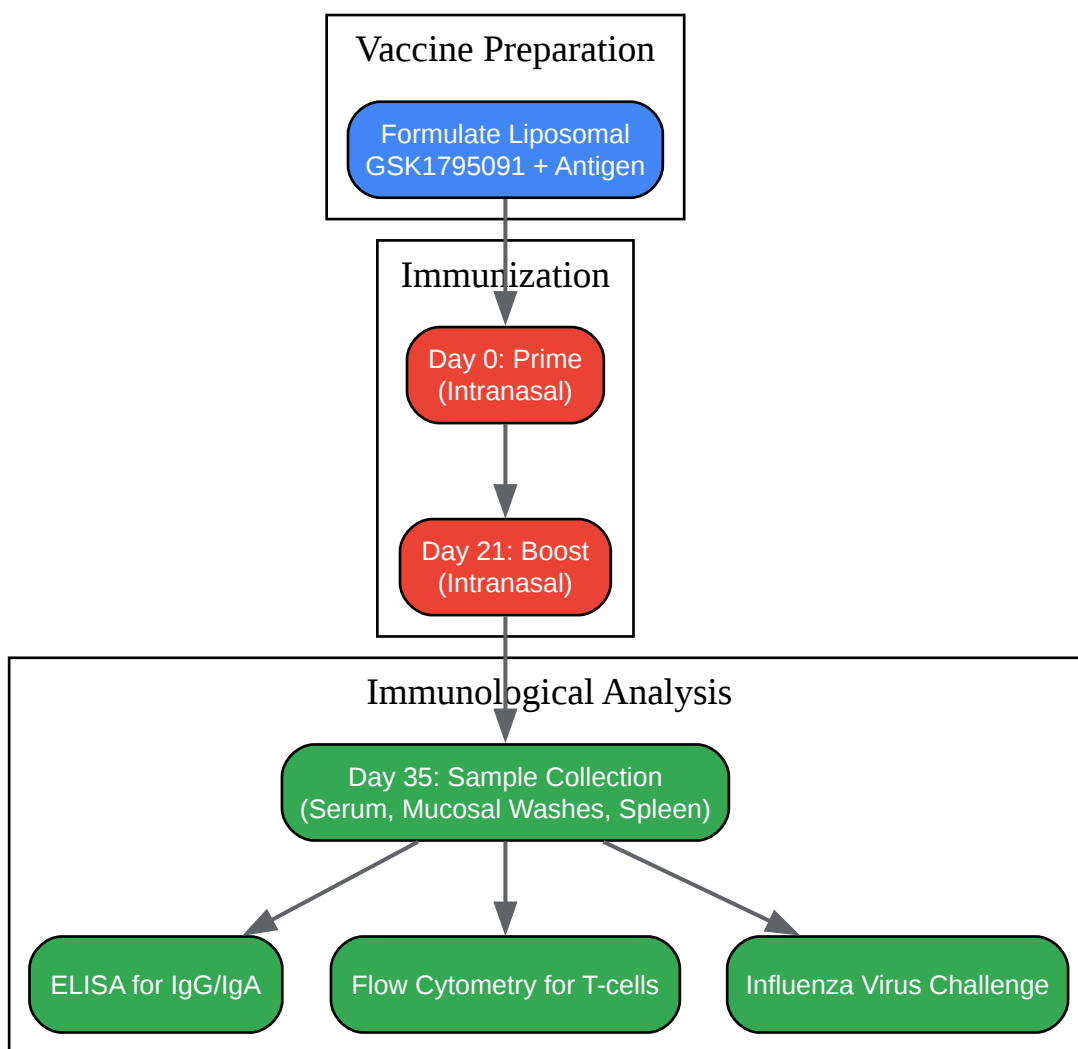
Materials:

- BALB/c mice (female, 6-8 weeks old)
- Liposomal **GSK1795091** adjuvanted influenza vaccine
- Vehicle control (liposomes without **GSK1795091**)
- Antigen alone control
- Micropipettes and sterile tips

Procedure:

- Animal Handling: Acclimatize mice for at least one week before the start of the experiment.
- Immunization Schedule: A prime-boost strategy is typically employed.
 - Prime: On day 0, lightly anesthetize the mice (e.g., with isoflurane) and intranasally administer 10 µL of the vaccine formulation (5 µL per nostril).
 - Boost: On day 21, administer a second intranasal dose of the same vaccine formulation.
- Control Groups: Include groups of mice that receive the vehicle control or antigen alone to assess the adjuvant effect of **GSK1795091**.

[2]



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Intranasal **GSK1795091** Adjuvant Study.

Assessment of Immune Responses

a. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG and IgA

- Coating: Coat 96-well ELISA plates with the influenza antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
- Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1 hour at room temperature.

- **Sample Incubation:** Add serially diluted serum samples (for IgG) or mucosal wash samples (for IgA) to the plates and incubate for 2 hours at room temperature.
- **Detection Antibody:** Add HRP-conjugated anti-mouse IgG or anti-mouse IgA detection antibody and incubate for 1 hour at room temperature.
- **Development:** Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
- **Reading:** Read the absorbance at 450 nm. Antibody titers can be calculated as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.

b. Flow Cytometry for Th17 Cell Analysis

- **Cell Preparation:** Prepare single-cell suspensions from the spleens of immunized mice.
- **In Vitro Restimulation:** Restimulate the splenocytes with the influenza antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- **Surface Staining:** Stain the cells with fluorescently labeled antibodies against surface markers, such as CD4.
- **Intracellular Staining:** Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against intracellular cytokines, such as IL-17A.
- **Data Acquisition and Analysis:** Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) cells.

Data Presentation

The following tables summarize the expected quantitative outcomes from studies evaluating intranasal **GSK1795091** as an adjuvant for an influenza vaccine. The data is based on findings reported in preclinical mouse studies.[\[2\]](#)

Table 1: Mucosal and Systemic Antibody Responses

Group	Adjuvant Dose (µg)	Tracheal Wash IgA Titer (Log2 Mean ± SEM)	Vaginal Wash IgA Titer (Log2 Mean ± SEM)	Serum IgG Titer (Log2 Mean ± SEM)
Antigen + Vehicle	0	~2.5 ± 0.5	~2.0 ± 0.5	~8.0 ± 1.0
Antigen + GSK1795091	0.01	~5.0 ± 0.7	~4.5 ± 0.6	~11.0 ± 1.2
Antigen + GSK1795091	0.1	~6.5 ± 0.8	~6.0 ± 0.7	~12.5 ± 1.5
Antigen + GSK1795091	1.0	~7.0 ± 0.9	~6.5 ± 0.8	~13.0 ± 1.6

Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[\[2\]](#)

Table 2: T-Helper Cell Responses in Splenocytes

Group	Adjuvant Dose (µg)	% of CD4+ T cells expressing IL-17A (Mean ± SEM)	% of CD4+ T cells expressing IFN-γ (Mean ± SEM)
Naive	0	~0.1 ± 0.05	~0.2 ± 0.08
Antigen + Vehicle	0	~0.2 ± 0.07	~0.3 ± 0.1
Antigen + GSK1795091	0.01	~0.5 ± 0.1	~0.3 ± 0.1
Antigen + GSK1795091	0.1	~1.0 ± 0.2	~0.4 ± 0.1
Antigen + GSK1795091	1.0	~1.5 ± 0.3	~0.4 ± 0.1

Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[\[2\]](#)

Conclusion

Intranasal administration of **GSK1795091** serves as a potent adjuvant strategy, significantly enhancing both mucosal and systemic immune responses to co-administered antigens. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers and drug development professionals to design and execute preclinical studies to evaluate the adjuvant properties of **GSK1795091** for intranasal vaccines. The ability to induce a robust, multi-faceted immune response highlights the potential of this approach for developing more effective vaccines against a range of infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Intranasal Vaccination Promotes Detrimental Th17-Mediated Immunity against Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intranasal Administration of GSK1795091 as an Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672362#intranasal-administration-of-gsk1795091-as-an-adjuvant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com